
4-Bromo-3-chloro-5-fluoropyridine
Vue d'ensemble
Description
4-Bromo-3-chloro-5-fluoropyridine is a useful research reagent for organic synthesis and other chemical processes . It is a useful intermediate for pharmaceutical and organic synthesis .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular weight of this compound is 210.43 . The InChI key is UMQBGWKWOLRROL-UHFFFAOYSA-N .Chemical Reactions Analysis
The catalytic protodeboronation of pinacol boronic esters is a reaction that has been reported in the literature . This reaction is a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
Fluoropyridines, such as this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
Chemoselective Functionalization
4-Bromo-3-chloro-5-fluoropyridine is utilized in chemoselective functionalization processes. Stroup, Szklennik, Forster, and Serrano-Wu (2007) explored its selective amination under various conditions. They achieved exclusive bromide substitution with secondary amines and primary anilines using catalytic amination. Notably, they also observed a chemoselectivity reversal under neat conditions without palladium catalysis, favoring substitution at the 2-chloro position. Furthermore, selective substitution of the 3-fluoro group was achieved under SNAr conditions, leading to dihalo adduct formation (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Structural Manifolds from Common Precursors
Schlosser and Bobbio (2002) demonstrated the creation of structural manifolds from 5-Chloro-2,3-difluoropyridine, an intermediate in the manufacturing process of an industrial pesticide. This intermediate can be hydrolyzed and converted into various halopyridines, including 3-chloro-5-fluoropyridine. Their research underscores the versatility of halopyridines in generating various structural compounds, highlighting the importance of halogenated pyridines in synthetic chemistry (Schlosser & Bobbio, 2002).
Synthesis of Pentasubstituted Pyridines
Wu, Porter, Frennesson, and Saulnier (2022) reported on the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, emphasizing its value as a halogen-rich intermediate for creating pentasubstituted pyridines. This research highlights the potential of such compounds in medicinal chemistry, providing a foundation for further chemical manipulations and synthesis of functionally diverse pyridines (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
The future directions of 4-Bromo-3-chloro-5-fluoropyridine research could involve the development of new synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines . There is also a potential interest in the development of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .
Mécanisme D'action
Target of Action
4-Bromo-3-chloro-5-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are often used in Suzuki–Miyaura cross-coupling reactions , which involve the formation of new carbon-carbon bonds through the reaction of an organoboron compound with a halide or pseudo-halide .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may be involved in a wide range of biochemical pathways depending on the specific compounds they are used to synthesize.
Pharmacokinetics
The solubility of a compound can impact its bioavailability, and this compound is slightly soluble in water .
Result of Action
As a fluoropyridine, it is often used in the synthesis of various biologically active compounds , suggesting that its effects would largely depend on the specific compounds it is used to synthesize.
Action Environment
It is known that the compound should be stored away from oxidizing agents , indicating that its stability could be affected by the presence of such agents in the environment.
Propriétés
IUPAC Name |
4-bromo-3-chloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORXILCJYZLTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299559 | |
| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211590-18-9 | |
| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
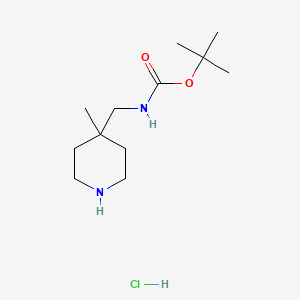
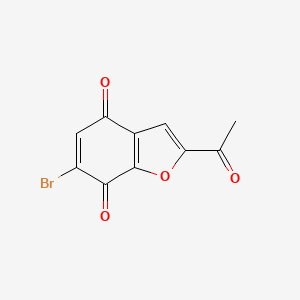
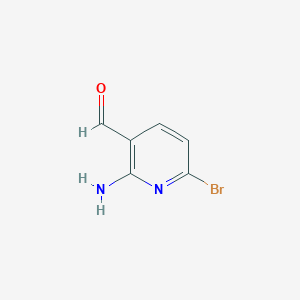
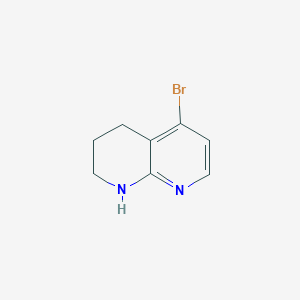
![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)

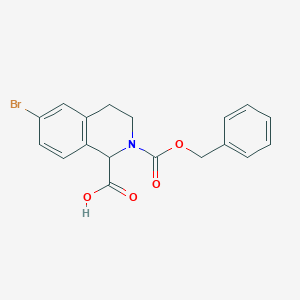

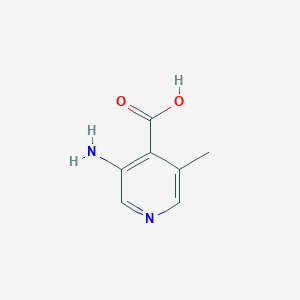
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)